(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
The compound "(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" is a heterocyclic hybrid molecule featuring three distinct pharmacophores:
- A 2-phenyl-1,2,3-triazole ring, known for its stability and role in bioactivity modulation via hydrogen bonding and π-π interactions.
- A 1,3,4-oxadiazole moiety substituted with a thiophen-2-yl group, contributing electron-withdrawing properties and metabolic resistance.
Properties
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c27-20(16-12-21-26(24-16)15-7-2-1-3-8-15)25-10-4-6-14(13-25)18-22-23-19(28-18)17-9-5-11-29-17/h1-3,5,7-9,11-12,14H,4,6,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXBROULANBJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NN=C(O4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a triazole ring and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 439.92 g/mol. The presence of these heterocycles is significant as they are often associated with diverse biological activities.
Anticancer Activity
Research indicates that compounds containing triazole and oxadiazole derivatives exhibit notable anticancer properties. For instance, derivatives similar to the target compound have been tested against various cancer cell lines. In one study, a related oxadiazole derivative showed IC50 values of 0.67 µM against the PC-3 prostate cancer cell line and 0.80 µM against HCT-116 colon cancer cells . Such low IC50 values suggest potent anticancer activity.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | MDA-MB-435 (melanoma) | 6.82 |
Antimicrobial Activity
The biological activity of triazole and oxadiazole derivatives extends to antimicrobial effects as well. Compounds with similar structures have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of cellular processes or inhibition of enzyme activity essential for microbial survival.
Mechanistic Insights
The mechanism of action for compounds like the one typically involves interaction with specific molecular targets within cancer cells or pathogens. For example, some studies have shown that triazole derivatives can inhibit carbonic anhydrase-II, an enzyme crucial for maintaining pH balance in cells . Molecular docking studies further elucidate that these compounds bind effectively to the active sites of target enzymes, thereby inhibiting their function.
Case Studies
- Study on Triazole Derivatives : A series of triazole analogs were synthesized and evaluated for their inhibitory effects on carbonic anhydrase-II. The results indicated that modifications on the phenyl ring significantly influenced the inhibitory potency .
- Oxadiazole Derivatives in Cancer Research : A review highlighted various oxadiazole derivatives tested for anticancer activity against multiple cell lines, demonstrating promising results with several compounds exhibiting IC50 values lower than standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Triazole vs. Pyrazole/Thiadiazole : The target compound’s triazole ring may offer superior metabolic stability compared to pyrazole () or thiadiazole () analogs, which are prone to oxidation .
Oxadiazole vs.
Thiophene Substituents: The thiophen-2-yl group in the target compound could increase lipophilicity compared to fluorophenyl () or morpholinomethyl-thiophene () groups, affecting membrane permeability .
Piperidine Scaffold : Unlike rigid bicyclic systems in benzothiazole derivatives (), the piperidine moiety may enable adaptive binding to flexible enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
